molecular formula C14H18O4 B1594509 Diisopropyl terephthalate CAS No. 6422-84-0

Diisopropyl terephthalate

Cat. No. B1594509
CAS RN: 6422-84-0
M. Wt: 250.29 g/mol
InChI Key: HWUDSKSILZNHRX-UHFFFAOYSA-N
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Description

Diisopropyl terephthalate is a chemical compound with the molecular formula C14H18O4 . It has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . It is also known by other names such as 1,4-Benzenedicarboxylic acid, bis(1-methylethyl) ester, and 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate .


Physical And Chemical Properties Analysis

Diisopropyl terephthalate has an average mass of 250.290 Da and a monoisotopic mass of 250.120514 Da . Further physical and chemical properties are not provided in the search results.

Scientific Research Applications

1. Genetic Toxicology Testing

Diisopropyl terephthalate, though not explicitly mentioned, can be related to studies on similar compounds like Di(2‐ethylhexyl) terephthalate (DEHT). DEHT, used as a plasticizer in polymeric materials, has been tested for genotoxicity. It has been found to be non-genotoxic, similar to its isomeric relative DEHP, in various assays including Ames Salmonella bacterial mutagenicity assay and Chinese hamster ovary cell mutagenicity assay (Barber, 1994).

2. Application in Sodium Ion Batteries

Terephthalate derivatives, like sodium terephthalate, have been synthesized and evaluated as anode materials for sodium ion batteries. They exhibit promising electrochemical performance, such as minimal capacity fading over numerous cycles, making them suitable candidates for use in battery technology (Park et al., 2012).

3. Sonochemical Studies

Terephthalate ions are integral to sonochemical studies, particularly in the terephthalate dosimeter, a tool used for measuring hydroxyl radical production. Research has shown that hydroxyl radicals add to terephthalate ions, leading to identifiable products that are useful in understanding the sonolysis of water (Fang et al., 1996).

4. Nucleating Agent in Polymer Processing

Compounds like dicyclohexyl-terephthalamide, closely related to diisopropyl terephthalate, are used as efficient nucleating agents in polymer processing, such as in isotactic polypropylene. They have shown the ability to form special supermolecular structures, enhancing mechanical properties like stiffness and toughness (Horváth et al., 2017).

5. Crystallization Studies in Polymers

Research on polyethylene terephthalate and its crystallization behavior under nonisothermal conditions provides insights into polymer science. This research aids in understanding the crystallization kinetics and the effects of cooling rates on polymers (Wasiak et al., 1999).

6. Biomedical Applications

Studies have explored the use of commercial polymers like polyethylene terephthalate for biomedical applications, particularly in soft tissue replacement. This research emphasizes the importance of polymers as biocompatible materials for medical implants (Puskas & Chen, 2004).

Safety And Hazards

The safety data sheet for a related compound, Diisopropyl methylphosphonate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for Diisopropyl terephthalate are not mentioned in the search results, there is a growing interest in the biodegradation of plastics, including PET, due to environmental concerns . This suggests that future research may focus on the biodegradability of Diisopropyl terephthalate and its potential uses in sustainable practices.

properties

IUPAC Name

dipropan-2-yl benzene-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-9(2)17-13(15)11-5-7-12(8-6-11)14(16)18-10(3)4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWUDSKSILZNHRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214428
Record name Terephthalic acid, diisopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyl terephthalate

CAS RN

6422-84-0
Record name 1,4-Bis(1-methylethyl) 1,4-benzenedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6422-84-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terephthalic acid, diisopropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006422840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terephthalic acid, diisopropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00214428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
B Kaitner, V Stilinović - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C14H18O4, comprises discrete centrosymmetric molecules. The crystal structure is stabilized by intermolecular contacts of the type C—H⋯ O.
Number of citations: 3 scripts.iucr.org
MM Lin, JT Zheng, WY Yu - Journal of the Taiwan Institute of Chemical …, 2023 - Elsevier
… The yields of symmetric and asymmetric monomers from adding i-PrOH, ie, diisopropyl terephthalate (DIPT) and methyl isopropyl terephthalate (MIPT) are only 4.7% and 2.5%, …
Number of citations: 1 www.sciencedirect.com
DP Roelofsen, JWM De Graaf… - Recueil des Travaux …, 1970 - Wiley Online Library
Ester interchange reactions using type A molecular sieves which selectively adsorb the displaced alcohol, have been shown to proceed practically to completion. Examples are given …
Number of citations: 29 onlinelibrary.wiley.com
C Lester, A Reis, M Laufersweiler, S Wu… - Regulatory Toxicology …, 2018 - Elsevier
Abstract Structure activity relationships (SAR) and read-across are widely used animal alternative approaches for filling toxicological data gaps. A framework describing the use of …
Number of citations: 24 www.sciencedirect.com
T Hattori, S Ueda, R Takakura… - … A European Journal, 2017 - Wiley Online Library
… The carbonylation of diiodobenzene and 4-iodopyridine in iPrOH proceeded well to afford the corresponding diisopropyl terephthalate and isopropyl isonicotinate, respectively (Table 3, …
WZ Yuan, Z Zhao, Y Cai, Q Zhang, A Li, T Zhu, X Chen - 2023 - researchsquare.com
… To verify it, we investigated diethyl terephthalate (DETPA) and diisopropyl terephthalate (DiPTPA) with larger alkyls, which are effective in tuning the π-π interactions. Despite both …
Number of citations: 2 www.researchsquare.com
A Dhakshinamoorthy, S Navalon, AM Asiri… - Chemical …, 2020 - pubs.rsc.org
… The decrease in the conversion of ML was due to catalyst decomposition, a proposal that was based on the detection of diisopropyl terephthalate by GC-MS analysis. Furthermore, the …
Number of citations: 47 pubs.rsc.org
J Devroede - 2007 - research.tue.nl
1.1 Poly (butylene terephthalate) 1 1.1. 1 General introduction 1 1.1. 2 Monomers 3 1.1. 3 Polymer synthesis 7 1.2 Side reactions 10 1.2. 1 THF formation 10 1.2. 2 Pyrolysis 11 1.2. 3 …
Number of citations: 10 research.tue.nl
AV Il'yasov, YM Kargin, YA Levin, ID Morozova… - Bulletin of the Academy …, 1968 - Springer
Conclusions 1. A new cell was proposed for the electrochemical generation of radicals in their investigation by the EPR method. 2. It was shown electrochemically and by the EPR …
Number of citations: 3 link.springer.com
DP Roelofsen - 1972 - search.proquest.com
Xerox University Microfilms Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced technological …
Number of citations: 9 search.proquest.com

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